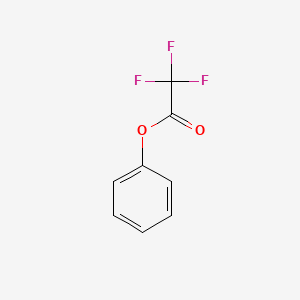

Phenyl trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCMYAIUSOSIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060106 | |

| Record name | Acetic acid, trifluoro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-73-2 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, trifluoro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Trifluoroacetate: A Technical Guide to Synthesis Protocols and Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenyl trifluoroacetate (B77799) (PTFA) is a versatile reagent and building block in organic synthesis, valued for its role as a trifluoroacetylating agent and its utility in forming activated esters for coupling reactions.[1][2] Its applications span from pharmaceutical development to the synthesis of agrochemicals and specialty materials.[2] The trifluoroacetate group enhances reactivity and solubility, making it a key component in constructing complex molecules and introducing fluorine, which can modulate a molecule's biological and physical properties.[1][2] This guide provides an in-depth overview of the primary synthesis protocols for phenyl trifluoroacetate, details the underlying reaction mechanisms, and presents quantitative data to aid in method selection and optimization.

Core Synthesis Protocols

The synthesis of this compound can be achieved through several distinct pathways, primarily involving the trifluoroacetylation of phenol (B47542) or the oxidative functionalization of benzene (B151609).

Direct Trifluoroacetylation of Phenol with Trifluoroacetic Anhydride (B1165640) (TFAA)

The most common and straightforward method for synthesizing this compound is the direct acylation of phenol using trifluoroacetic anhydride (TFAA). This reaction is typically performed under neutral or mildly acidic conditions and proceeds efficiently due to the high reactivity of the anhydride.

-

General Reaction Scheme: Phenol + Trifluoroacetic Anhydride → this compound + Trifluoroacetic Acid

This method is often preferred for its simplicity and high yields. The reaction can be conducted without a catalyst, although a base like pyridine (B92270) may be used to scavenge the trifluoroacetic acid byproduct.

Esterification of Phenol with Trifluoroacetic Acid (TFA)

Direct esterification of phenol with trifluoroacetic acid (TFA) is thermodynamically unfavorable and requires an activating agent to proceed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly employed as coupling reagents.[3][4]

-

General Reaction Scheme: Phenol + Trifluoroacetic Acid + DCC → this compound + Dicyclohexylurea (DCU)

The role of DCC is to activate the carboxylic acid, making it susceptible to nucleophilic attack by the phenol.[4] While effective, this method generates a dicyclohexylurea byproduct that must be removed from the reaction mixture, typically by filtration.[3]

Oxidative Trifluoroacetoxylation of Benzene

An alternative approach involves the direct functionalization of benzene. One documented method utilizes a cobalt(II) acetate (B1210297) catalyst in a solution of trifluoroacetic acid and trifluoroacetic anhydride, with trifluoroperacetic acid acting as the oxidant.[5]

-

Reaction Components: Benzene, Cobalt(II) acetate, Trifluoroacetic acid, Trifluoroacetic anhydride, Trifluoroperacetic acid.[5]

-

Outcome: This C-H activation pathway provides a direct route from the parent arene to the desired ester, achieving a 56% yield based on a 58% conversion of benzene.[5]

Synthesis via Mixed Anhydrides

The reaction of phenols with mixed anhydrides, such as acetyl trifluoroacetate, demonstrates interesting chemoselectivity. In neutral organic solvents like carbon tetrachloride, the reaction yields phenyl acetate, as the less sterically hindered acetyl group is preferentially attacked.[6] However, when the reaction is performed in the presence of an alkaline aqueous phase (e.g., potassium hydrogen carbonate), the phenol is deprotonated to the more nucleophilic phenoxide anion. This powerful nucleophile preferentially attacks the more electrophilic carbonyl of the trifluoroacetyl group, leading to the formation of this compound.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data for key synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Oxidative Trifluoroacetoxylation of Benzene

| Reactant | Catalyst | Solvent/Medium | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

|---|

| Benzene | Cobalt(II) acetate | TFA / 10% TFAA | 25 | 27 | 58 | 56 |[5] |

Table 2: General Trifluoroacetylation Methods

| Reactants | Reagent/Catalyst | Key Feature | Typical Yield | Reference |

|---|---|---|---|---|

| Phenol, TFAA | None | Direct, high reactivity | High | [8] |

| Phenol, TFA | DCC | Carboxylic acid activation | Good (70-90% general) | [4] |

| Phenol, Acetyl trifluoroacetate | KHCO₃ (aq) | Nucleophilic phenoxide attacks CF₃CO group | High |[6][7] |

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of Direct Acylation with TFAA

The synthesis of this compound from phenol and trifluoroacetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling trifluoroacetate as a leaving group to yield the final product and trifluoroacetic acid.

Caption: Nucleophilic attack of phenol on TFAA forms a tetrahedral intermediate.

Mechanism of DCC-Mediated Esterification

The DCC coupling reaction activates trifluoroacetic acid to facilitate esterification. The process involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by phenol.

Caption: DCC activates trifluoroacetic acid to form a reactive O-acylisourea intermediate.

Detailed Experimental Protocols

Protocol: Oxidative Trifluoroacetoxylation of Benzene[5]

This protocol details the synthesis of this compound directly from benzene.

Materials:

-

Benzene (0.428 g, 5.49 mmol)

-

Cobalt(II) acetate (0.179 g, 1.01 mmol)

-

Trifluoroacetic acid / 10% Trifluoroacetic anhydride solution (50 mL)

-

0.5 M solution of trifluoroperacetic acid in TFA/10% TFAA (10 mL)

-

n-Octane (for use as an internal standard in GC analysis)

Procedure:

-

To a suitable reaction vessel, add benzene (0.428 g) and cobalt(II) acetate (0.179 g) to 50 mL of a trifluoroacetic acid solution containing 10% trifluoroacetic anhydride at 25°C. The initial solution will be reddish-pink.

-

Cool a 10 mL solution of 0.5 M trifluoroperacetic acid in TFA/10% TFAA to 0°C.

-

Using a syringe pump, add the cooled trifluoroperacetic acid solution to the reaction mixture over a period of 20 hours with constant stirring. The reaction mixture will turn a dark green-black color upon addition of the peracid.

-

After the addition is complete, continue stirring the reaction mixture for an additional 7 hours.

-

The progress of the reaction and the yield of this compound can be determined by gas chromatography, using n-octane as an internal standard.

-

Work-up Note: Addition of water to the final reaction mixture will result in the quantitative hydrolysis of the this compound product back to phenol and trifluoroacetic acid.

General Protocol: Trifluoroacetylation of Phenol with TFAA[9]

This protocol provides a general method for the common synthesis of this compound from phenol.

Materials:

-

Phenol (1.0 eq)

-

Trifluoroacetic anhydride (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile)

-

Optional: Pyridine (1.0 eq)

Procedure:

-

Dissolve phenol (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Slowly add trifluoroacetic anhydride (1.0 - 1.2 eq) to the stirred solution. If using pyridine, it can be added prior to the anhydride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct and any unreacted anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude this compound by flash chromatography or distillation.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. prepchem.com [prepchem.com]

- 6. 612. Acyl trifluoroacetates. Part I. The reaction of acetyl trifluoroacetate with phenols in carbon tetrachloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Acyl trifluoroacetates. Part II. The influence of an alkaline aqueous phase on the reaction of phenols with acetyl trifluoroacetate in carbon tetrachloride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

CAS number 500-73-2 physicochemical data

An In-depth Technical Guide on the Physicochemical Properties of Phenyl Trifluoroacetate (CAS 500-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, identified by the CAS number 500-73-2. This compound is primarily utilized as a laboratory chemical. This document consolidates available data on its physical and chemical characteristics, supported by detailed experimental protocols for key analytical procedures.

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below for ease of reference and comparison.

Identification and Structure

| Identifier | Value |

| CAS Number | 500-73-2 |

| Chemical Name | This compound |

| Synonyms | Trifluoroacetic Acid Phenyl Ester |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| SMILES | C1=CC=C(C=C1)OC(=O)C(F)(F)F |

| InChI Key | DVCMYAIUSOSIQP-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid | [1][2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |

| Odor | Slight | [2] |

| Boiling Point | 146 - 149 °C | [2][3][4] |

| Melting Point | No data available | [2][3] |

| Flash Point | 52 °C (125.6 °F) | [2] |

| Density | 1.29 g/cm³ (at 20°C) | [1] |

| Specific Gravity (20/20) | 1.29 | |

| Refractive Index | 1.42 | |

| Solubility in Water | No data available | [1][2] |

| Log Pow (n-octanol/water) | No data available | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard laboratory procedures and should be performed in a well-ventilated area, adhering to all relevant safety precautions.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath on a hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer (calibrated)

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube.

-

Add a small magnetic stir bar to the test tube.

-

Clamp the test tube securely within the heating block or oil bath.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle and even heating.

-

Begin heating the sample.

-

Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. The point at which a ring of condensing liquid is stable is the reflux point.

-

Adjust the position of the thermometer so that the bulb is at the level of the reflux ring.

-

Record the stable temperature reading on the thermometer. This is the observed boiling point.

-

Do not allow the sample to boil dry.

-

Once the measurement is complete, turn off the heat and allow the apparatus to cool down before disassembly.

Flash Point Determination (Closed-Cup Method)

The flash point is a measure of the lowest temperature at which the vapors of a liquid will ignite. The closed-cup method is a standard procedure for this determination.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer (calibrated)

Procedure:

-

Pour the this compound sample into the test cup of the apparatus up to the marked filling line.

-

Place the lid on the cup, ensuring a tight seal. The lid is equipped with a thermometer, a stirrer, and an opening for the ignition source.

-

Begin heating the sample at a slow, constant rate (approximately 1°C per minute) while continuously stirring.

-

At regular temperature intervals (e.g., every 2°C), apply the ignition source by dipping it into the vapor space of the cup for a short duration (approximately 0.5 seconds).

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup upon application of the ignition source.

-

Record the temperature at which the flash occurs.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of liquids.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess liquid to exit through the capillary.

-

Wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in a water bath to bring it to a constant, known temperature (e.g., 20°C).

-

Once the temperature has stabilized, ensure the liquid level is at the mark on the capillary (if necessary, add or remove a small amount of liquid).

-

Reweigh the filled pycnometer and record the mass (m₂).

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the known volume of the pycnometer.

Visualization

Since this compound is a laboratory reagent with no described signaling pathways, the following diagram illustrates the experimental workflow for determining its boiling point using the micro-reflux method.

Caption: Workflow for Boiling Point Determination via Micro-Reflux.

Conclusion

This technical guide has compiled the essential physicochemical data for this compound (CAS 500-73-2). The provided tables offer a quick reference for its properties, while the detailed experimental protocols serve as a practical guide for laboratory analysis. The inclusion of a workflow diagram for boiling point determination provides a clear visual representation of a key experimental procedure. This document is intended to be a valuable resource for researchers and professionals working with this compound.

References

Spectral Data of Phenyl Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for phenyl trifluoroacetate (B77799), a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For phenyl trifluoroacetate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits signals corresponding to the protons of the phenyl group.

| Chemical Shift (δ) in ppm | Assignment |

| 7.44 | Phenyl-H (ortho) |

| 7.30 | Phenyl-H (para) |

| 7.19 | Phenyl-H (meta) |

Table 1: ¹H NMR chemical shifts of this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals the chemical environments of the carbon atoms in the molecule.[1]

| Assignment | Description |

| C=O | Carbonyl carbon of the ester group |

| CF₃ | Carbon of the trifluoromethyl group |

| C-O | Phenyl carbon attached to the ester oxygen |

| Phenyl carbons | Carbons of the aromatic ring |

Table 2: ¹³C NMR assignments for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 10 mg of this compound is dissolved in 600 µL of a suitable deuterated solvent, such as CDCl₃ for ¹H NMR or DMSO-d₆ for ¹³C NMR.[2] The solution is then transferred to a 5mm NMR tube.[2]

Instrumentation and Data Acquisition:

-

Spectrometer: A standard NMR spectrometer, for instance, a 400 MHz instrument, is used.[3]

-

¹H NMR: Spectra are typically recorded at room temperature. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]

-

¹³C NMR: Spectra are acquired with broadband proton decoupling.[4] Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the ester and trifluoromethyl groups, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1750-1735 | C=O stretch | Ester |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1400 | C=C stretch | Aromatic ring |

| ~1300-1000 | C-F stretch | Trifluoromethyl |

Table 3: Characteristic IR absorption bands of this compound.[5][6][7]

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample can be placed directly on the ATR crystal.[9][10]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Analysis: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several fragment ions.

| m/z | Proposed Fragment |

| 190 | [C₈H₅F₃O₂]⁺ (Molecular Ion) |

| 119 | [C₆H₅O]⁺ |

| 93 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Table 4: Predicted mass spectral fragmentation of this compound.

Experimental Protocol for GC-MS

Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent before injection into the gas chromatograph.

Instrumentation and Data Acquisition:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Ionization: Electron Ionization (EI) is commonly employed at an energy of 70 eV.[11][12]

-

GC Conditions: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.[11] The oven temperature is programmed to ensure separation of the analyte from any impurities.

-

MS Conditions: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-700).[11] The ion source and transfer line temperatures are maintained at elevated temperatures (e.g., 230 °C and 280 °C, respectively).[11][13]

Interrelation of Spectral Data for Structural Elucidation

The complementary information obtained from NMR, IR, and MS is crucial for the unambiguous structural determination of this compound. The logical workflow for this process is illustrated below.

References

- 1. spectrabase.com [spectrabase.com]

- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 3. rsc.org [rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]

- 11. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Phenyl Trifluoroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl trifluoroacetate (B77799) (PTFA) is a versatile reagent utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its utility is often predicated on its solubility in various organic solvents, which facilitates its use in a wide range of reaction conditions. This guide provides a comprehensive overview of the known solubility characteristics of phenyl trifluoroacetate and presents a detailed experimental protocol for the quantitative determination of its solubility. While specific quantitative solubility data is not extensively published in readily available literature, qualitative assessments and the principles of organic chemistry allow for a functional understanding of its behavior.[1]

Qualitative Solubility Data

The trifluoroacetate group in this compound enhances its reactivity and general solubility in a variety of organic solvents.[1] The following table summarizes the qualitative solubility of this compound based on its common use in chemical synthesis and the general principle of "like dissolves like."

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Rationale/Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Miscible | Commonly used as a reaction solvent for acylations involving PTFA. |

| Chloroform | CHCl₃ | Halogenated | Miscible | Similar polarity to DCM, expected to be an excellent solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Miscible | A common polar aprotic solvent for a wide range of organic reactions. |

| Diethyl Ether | (C₂H₅)₂O | Ether | Miscible | A less polar ether, still expected to be a good solvent for PTFA. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | Miscible | A moderately polar solvent widely used in synthesis and chromatography. |

| Acetone | C₃H₆O | Ketone | Miscible | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile (ACN) | C₂H₃N | Nitrile | Miscible | A polar aprotic solvent, often used in HPLC and as a reaction solvent. |

| Dimethylformamide (DMF) | C₃H₇NO | Amide | Miscible | A highly polar aprotic solvent known for its excellent solvating properties.[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Miscible | A highly polar aprotic solvent, effective for dissolving many organic compounds.[2] |

| Methanol | CH₃OH | Alcohol | Soluble | A polar protic solvent; PTFA is expected to be soluble. |

| Ethanol | C₂H₅OH | Alcohol | Soluble | Similar to methanol, expected to be a good solvent. |

| Hexanes | C₆H₁₄ | Alkane | Sparingly Soluble to Insoluble | As a nonpolar solvent, it is not expected to be a good solvent for the relatively polar PTFA. |

| Toluene (B28343) | C₇H₈ | Aromatic Hydrocarbon | Soluble | The aromatic ring of toluene can interact favorably with the phenyl group of PTFA. |

Experimental Protocol: Gravimetric Determination of Solubility

This section details a reliable gravimetric method for determining the precise solubility of this compound in a specific organic solvent at a given temperature. This method is based on preparing a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[3][4]

I. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled environment (e.g., water bath, incubator, or temperature-controlled shaker)

-

Several sealable glass vials

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Pipettes

-

Oven or vacuum oven for drying

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealable glass vial. The excess solid should be clearly visible.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient equilibration time (typically 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection:

-

After the equilibration period, cease stirring and allow the excess solid to settle at the bottom of the vial for several hours, while maintaining the constant temperature.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a syringe filter. This step is crucial to ensure no undissolved solid is transferred.

-

-

Gravimetric Analysis:

-

Pre-weigh a clean, dry collection vial on the analytical balance and record the mass (m_vial).

-

Dispense the filtered saturated solution from the syringe into the pre-weighed collection vial.

-

Weigh the collection vial containing the saturated solution and record the mass (m_total).

-

Carefully evaporate the solvent from the collection vial. This can be done in a fume hood, and the process can be expedited by gentle heating in an oven or by using a vacuum oven. Ensure the temperature is well below the boiling point of this compound (148 °C) to avoid loss of the solute.[1]

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound residue and record the final mass (m_final).

-

III. Calculation of Solubility

-

Mass of the saturated solution:

-

m_solution = m_total - m_vial

-

-

Mass of the dissolved this compound:

-

m_solute = m_final - m_vial

-

-

Mass of the solvent:

-

m_solvent = m_solution - m_solute

-

-

Solubility Calculation:

-

Solubility is typically expressed as grams of solute per 100 grams of solvent.

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Phenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phenyl trifluoroacetate (B77799) (PTFA) is a versatile reagent utilized in the synthesis of pharmaceuticals, agrochemicals, and fluorinated polymers, where the thermal stability of intermediates and final products is of paramount importance.[1] This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of phenyl trifluoroacetate. While direct and detailed experimental studies on the thermal decomposition of this compound are not extensively available in peer-reviewed literature, this document synthesizes information from analogous compounds, including trifluoroacetic acid and other aryl esters, to project a likely thermal behavior. It outlines standard experimental protocols for thermal analysis and presents hypothesized data and decomposition pathways to serve as a foundational resource for researchers.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential before examining its thermal behavior.

| Property | Value | Reference(s) |

| CAS Number | 500-73-2 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 148 °C | [1] |

| Density | 1.2780 to 1.2880 g/cm³ | [1] |

| Stability | Stable under normal storage conditions (Room Temperature) | [1] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF). |

Projected Thermal Stability and Decomposition Data

The following data is projected based on the thermal behavior of related compounds, such as metal trifluoroacetates which typically decompose in the 250-350 °C range, and trifluoroacetic acid which shows significant decomposition starting around 300 °C.[2][3][4]

Table 2.1: Hypothesized Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction (Hypothesized) |

| 1 | 150 - 250 | Minor | Initial volatilization and minor decomposition |

| 2 | 250 - 400 | Major | Primary decomposition into gaseous fragments |

Table 2.2: Hypothesized Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Decomposition | > 250 | Exothermic | Onset of exothermic decomposition |

Table 2.3: Projected Gaseous Products from Thermal Decomposition

| Major Gaseous Products | Minor Gaseous Products | Basis of Hypothesis |

| Carbon Monoxide (CO) | Trifluoroacetyl fluoride (CF₃COF) | Pyrolysis of trifluoroacetic acid[4] |

| Carbon Dioxide (CO₂) | Difluorocarbene (:CF₂) | Pyrolysis of trifluoroacetic acid[4] |

| Phenol (C₆H₅OH) | Fluorinated aromatic fragments | Pyrolysis of aryl acetates |

| Hydrogen Fluoride (HF) | General decomposition of fluorinated compounds |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a complex mechanism involving several steps. Based on the pyrolysis of similar esters and fluorinated compounds, a plausible pathway involves an initial intramolecular elimination reaction, followed by the decomposition of the resulting intermediates.

The proposed initial step is analogous to the pyrolysis of aryl acetates, which often proceeds through a concerted six-membered ring transition state to yield a ketene (B1206846) and a phenol. For this compound, this would involve the formation of trifluoroketene and phenol. Subsequent decomposition of these intermediates at higher temperatures would lead to the final gaseous products.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample of this compound (5-10 mg) is placed into an inert crucible (e.g., alumina).

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a controlled linear rate (e.g., 10 °C/min) under a continuous flow of an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of the material, identifying whether decomposition is endothermic or exothermic.

-

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is measured. The resulting thermogram reveals exothermic or endothermic peaks corresponding to decomposition or other thermal events.[5]

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

-

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to the injector of a gas chromatograph.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA data) in an inert atmosphere.

-

The resulting decomposition products (pyrolysate) are swept into the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase.

-

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

-

Logical Workflow for Thermal Analysis

The comprehensive thermal analysis of this compound should follow a structured workflow to ensure a thorough understanding of its properties.

Conclusion

This technical guide consolidates the available information on the thermal properties of compounds analogous to this compound to provide a projected thermal stability and decomposition profile. While specific experimental data for this compound is lacking in the current literature, the proposed decomposition pathway and the detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The thermal behavior of this compound is critical for its application in the development of new materials and pharmaceuticals, and the methodologies outlined herein provide a clear path to obtaining the necessary empirical data. Future experimental work is essential to validate these hypotheses and to fully characterize the thermal properties of this important chemical intermediate.

References

Phenyl Trifluoroacetate: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and disposal guidelines for phenyl trifluoroacetate (B77799) (PTFA). Adherence to these recommendations is crucial for ensuring a safe laboratory environment and minimizing risks to personnel and the environment. Phenyl trifluoroacetate is a versatile reagent used in organic synthesis, particularly in the creation of pharmaceuticals and other advanced materials.[1] Its utility, however, is matched by its potential hazards, necessitating careful management.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

| Property | Value | References |

| CAS Number | 500-73-2 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 146 - 148 °C | [1][3][5] |

| Flash Point | 52 - 53 °C (closed cup) | [3][4] |

| Density | 1.276 - 1.29 g/mL at 25 °C | [1][5] |

| Purity | ≥ 96% (GC) | [1][4] |

| Refractive Index | n20/D 1.419 - 1.425 | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are its flammability and its irritant properties.

| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |

| Flammable Liquid | Flammable liquid and vapor.[4][6] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] | 🔥 | Warning | H226: Flammable liquid and vapor.[4][6] |

| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | ❗ | Warning | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | ❗ | Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] | ❗ | Warning | H335: May cause respiratory irritation. |

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][6]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF) can be produced.[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[7] The use of a properly functioning chemical fume hood is strongly recommended to control vapor exposure.[8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]

-

Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition.[3][6] Use explosion-proof electrical, ventilating, and lighting equipment.[3] Take precautionary measures against static discharge.[3][4][6] Use only non-sparking tools.[3][4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Chemical splash goggles and/or a face shield. | Goggles should meet ANSI Z87.1 standards or European Standard EN166. A face shield should be worn when there is a significant risk of splashing.[3][8] |

| Hand Protection | Chemical-resistant gloves. | Disposable nitrile gloves may offer sufficient short-term protection. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[8][9] |

| Body Protection | Laboratory coat. | A fully buttoned lab coat should be worn over personal clothing to protect the skin.[3][8] |

| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot.[8] |

| Respiratory Protection | Air-purifying respirator. | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used if working outside of a fume hood or if there is a risk of aerosol generation.[8] |

Storage

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3][6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6] |

Experimental Protocols: Spill Response

While specific experimental methodologies for properties like toxicity are not publicly available in the safety data sheets, a detailed protocol for spill cleanup can be established based on best practices for flammable and irritant liquids.

Minor Spill Cleanup Protocol (< 500 mL)

This protocol is intended for small spills that can be safely managed by trained laboratory personnel.

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Isolate the Area: Restrict access to the spill area.[11]

-

Eliminate Ignition Sources: Extinguish all open flames and turn off any equipment that could create a spark.[11][12]

-

Ventilate the Area: Ensure adequate ventilation, preferably within a chemical fume hood.[12]

-

Don Appropriate PPE: At a minimum, wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[11][13]

-

Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][6][11][12] Do not use combustible materials like paper towels to absorb the initial spill.[12]

-

Absorb the Spill: Apply the absorbent material, starting from the outside and working inwards to prevent spreading.[12]

-

Collect the Waste: Once the liquid has been completely absorbed, use non-sparking tools to carefully collect the contaminated material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[3][7][11]

-

Decontaminate the Area: Wipe down the spill area with soap and water. Collect the cleaning materials as hazardous waste.

-

Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.

-

Report the Incident: Report the spill to the appropriate environmental health and safety (EHS) office.[11]

Major Spill Cleanup

For spills larger than 500 mL, or any spill that feels unsafe or overwhelming, evacuate the area immediately and contact your institution's emergency response team or local fire department.[11]

Disposal Guidelines

This compound and any materials contaminated with it are considered hazardous waste.[6]

-

Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[3] Do not mix with other waste streams.

-

Container Handling: Handle uncleaned, empty containers as you would the product itself, as they may retain product residue (liquid and/or vapor).[6]

-

Disposal Method: Dispose of contents and containers to an approved waste disposal plant.[4][6] All disposal practices must be in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains or release into the environment.[3]

Toxicological and Ecological Information

-

Acute Toxicity: No specific acute toxicity information is available for the product itself, but it is known to be irritating to the eyes, respiratory system, and skin.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

-

Carcinogenicity: There are no known carcinogenic chemicals in this product.[6]

-

Ecotoxicity: this compound should not be released into the environment.[3] It is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants based on available information.[6]

This guide is intended to provide comprehensive safety, handling, and disposal information for this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional and regulatory safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 500-73-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 500-73-2 [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 11. ccny.cuny.edu [ccny.cuny.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. sc.edu [sc.edu]

The Trifluoroacetate Group in Phenyl Trifluoroacetate: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetate (B77799) group, when part of the phenyl trifluoroacetate molecule, exhibits a unique and versatile reactivity profile that has cemented its importance as a key reagent in modern organic synthesis. This technical guide provides an in-depth analysis of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging this powerful synthetic tool.

Core Reactivity Principles: An Overview

This compound (PTFA) is primarily recognized for the exceptional leaving group ability of the phenoxide moiety, driven by the strong electron-withdrawing nature of the trifluoromethyl group. This inherent reactivity makes it a potent acylating agent for a wide range of nucleophiles. The core of its reactivity lies in the nucleophilic acyl substitution mechanism, where the electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the displacement of the phenoxide leaving group.

The stability of the resulting phenoxide anion is a key thermodynamic driver for these reactions. Furthermore, the trifluoroacetyl group can be strategically employed as a protecting group for alcohols and amines, offering robust protection under various conditions and clean deprotection when required.[1]

Quantitative Analysis of Reactivity

The efficacy of this compound in various chemical transformations is best understood through quantitative data. The following tables summarize key performance indicators across different reaction types.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound with Organoboron Compounds [2][3]

| Entry | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene (B28343) | 80 | 2 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 85 |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ / 3 P(n-Bu)₃ | Toluene | 80 | 2 | 98 |

Table 2: Hydrolysis of Substituted Phenyl Trifluoroacetates [4]

| Substituent on Phenyl Ring | Solvent System | Temperature (°C) | kobs (s⁻¹) |

| 4-Nitro | Acetonitrile-Water (0.56 M H₂O) | 25 | 1.2 x 10⁻⁴ |

| 4-Nitro | Acetonitrile-Water (3.89 M H₂O) | 25 | 8.5 x 10⁻⁴ |

| 2,4-Dinitro | Acetonitrile-Water (low [H₂O]) | 25 | - |

Note: Specific rate constants for 2,4-dinitrothis compound were not provided in the abstract but the study noted the effect of the leaving group structure on the reaction rate.

Key Applications and Mechanistic Insights

Acylation Reactions

This compound is a highly effective reagent for the trifluoroacetylation of a variety of nucleophiles, including alcohols, amines, and thiols. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Nucleophilic Acyl Substitution using this compound.

Protecting Group Chemistry

The trifluoroacetyl group can serve as a robust protecting group for alcohols and amines.[1] Its introduction is achieved via acylation with this compound, and its removal is typically accomplished under mild basic conditions.

Caption: Workflow for the use of the trifluoroacetyl group as a protecting group.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions to synthesize trifluoromethyl ketones.[2][3] This transformation involves the oxidative addition of the C-O bond of the ester to a Pd(0) complex.

Caption: Catalytic cycle for the synthesis of trifluoromethyl ketones.

Experimental Protocols

General Procedure for the Synthesis of this compound[6]

Materials:

-

Phenol

-

Trifluoroacetic anhydride (B1165640)

-

Reaction flask

-

Distillation apparatus

Procedure:

-

To a reaction flask, add phenol.

-

Slowly add trifluoroacetic anhydride to the phenol with stirring. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture under reflux for a specified time (e.g., 2-3 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product by distillation under reduced pressure to obtain this compound.

General Procedure for Palladium-Catalyzed Cross-Coupling of this compound with Arylboronic Acids[3][4]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tributylphosphine (P(n-Bu)₃)

-

Toluene (anhydrous)

-

Schlenk flask or equivalent inert atmosphere setup

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and tributylphosphine.

-

Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

-

Add the arylboronic acid and this compound to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl trifluoromethyl ketone.

Conclusion

The trifluoroacetate group in this compound imparts a high degree of reactivity, making it a valuable and versatile reagent in organic synthesis. Its utility as a potent acylating agent, a component in protecting group strategies, and a precursor in transition metal-catalyzed cross-coupling reactions is well-established. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective application in research and development, enabling the synthesis of complex molecules with precision and efficiency.

References

- 1. chemimpex.com [chemimpex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Phenyl Trifluoroacetate: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl trifluoroacetate (B77799) (PTFA) has emerged as a highly versatile and valuable reagent in contemporary organic synthesis. Its unique chemical properties, stemming from the electron-withdrawing trifluoroacetyl group and the readily displaceable phenoxy moiety, enable a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of PTFA, including its utility as a potent trifluoroacetylating agent, an efficient activator of carboxylic acids for amide and ester bond formation, and a key precursor in the synthesis of valuable trifluoromethyl ketones. This document consolidates quantitative data, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms and workflows to serve as a practical resource for professionals in the chemical and pharmaceutical sciences.

Introduction

Phenyl trifluoroacetate (CF₃CO₂Ph), a colorless liquid, is a stable and easily handled reagent that has garnered significant attention in the field of organic chemistry.[1][2] It serves as a powerful tool for introducing the trifluoroacetyl group, a moiety of increasing importance in medicinal chemistry and materials science due to its ability to modulate electronic properties, lipophilicity, and metabolic stability.[2][3] Beyond its role in trifluoroacetylation, PTFA is a highly effective activating agent for carboxylic acids, facilitating the formation of amide and ester linkages under mild conditions.[3] Furthermore, its utility extends to carbon-carbon bond-forming reactions, most notably in the palladium-catalyzed synthesis of trifluoromethyl ketones.[4][5] This guide will explore these core applications in detail, providing practical information for laboratory use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is crucial for its proper handling, storage, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 500-73-2 | [6] |

| Molecular Formula | C₈H₅F₃O₂ | [6] |

| Molecular Weight | 190.12 g/mol | [6] |

| Appearance | Colorless liquid | |

| Boiling Point | 148 °C | |

| Density | 1.276 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.419 | |

| Flash Point | 53 °C (127.4 °F) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 90 MHz): δ 7.44 (m), 7.30 (m), 7.19 (m).[7]

-

¹³C NMR (DMSO-d₆): The full spectrum can be viewed through specialized databases. Key shifts are expected for the trifluoromethyl carbon, the carbonyl carbon, and the aromatic carbons.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of PTFA will show characteristic absorption bands for the C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and C-O stretching, as well as aromatic C-H and C=C stretching.[9]

-

Mass Spectrometry (MS): The mass spectrum of PTFA will exhibit a molecular ion peak and characteristic fragmentation patterns, including the loss of the phenoxy group and fragments corresponding to the trifluoroacetyl cation.[10]

Core Applications in Organic Synthesis

Trifluoroacetylation of Nucleophiles

This compound is a highly effective reagent for the trifluoroacetylation of a variety of nucleophiles, most notably amines. The trifluoroacetyl group can serve as a protecting group for amines or can be incorporated as a permanent structural feature in the target molecule.[3][11]

General Reaction Scheme:

Mechanism of Amine Trifluoroacetylation:

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of PTFA. This is followed by the collapse of the tetrahedral intermediate and elimination of the phenoxide leaving group, which is subsequently protonated to yield phenol (B47542) as a byproduct.

Quantitative Data for Trifluoroacetylation of Amines:

| Amine Substrate | Reaction Conditions | Yield (%) | Reference(s) |

| Aniline (B41778) | DMSO, 10-40 °C | High | [11] |

| Substituted Anilines | Varies (e.g., neat, MW) | Good to Quantitative | [1][2] |

| Amino Acids | Neutral conditions, 120-150 °C | Good | [11] |

| Primary and Secondary Aliphatic Amines | Varies | Good to Excellent | [12] |

Experimental Protocol: Trifluoroacetylation of Aniline [11]

-

Materials: Aniline, this compound, dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: a. In a two-necked, round-bottomed flask equipped with a thermometer, a drying tube, and a magnetic stirrer, dissolve aniline (0.0501 mole) in 15 mL of DMSO. b. Cool the solution in an ice-water bath to an internal temperature of 10–15 °C. c. Add this compound (or a suitable alternative like 1,1,1-trichloro-3,3,3-trifluoroacetone as described in the reference) in portions, maintaining the reaction temperature below 40 °C. d. After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, pour the reaction mixture into ice water. g. Extract the product with a suitable organic solvent (e.g., 1-butanol). h. Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield N-trifluoroacetanilide.

Activation of Carboxylic Acids for Amide and Ester Synthesis

PTFA is an excellent activating agent for carboxylic acids, facilitating their conversion to amides and esters under mild conditions. This method avoids the need for harsher reagents like thionyl chloride or oxalyl chloride. The reaction proceeds via the in situ formation of a mixed anhydride (B1165640).

General Reaction Scheme:

Workflow for PTFA-Mediated Amide Synthesis:

Quantitative Data for Amide and Ester Synthesis:

| Carboxylic Acid | Nucleophile | Product | Yield (%) | Reference(s) |

| Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | High | [1] |

| Benzoic Acid | o-Toluidine | N-(o-tolyl)benzamide | ~95% (NaH) | [2] |

| Various Carboxylic Acids | Various Phenols | Phenyl Esters | Good to High | [13] |

Experimental Protocol: General Procedure for Amide Synthesis [1][2]

-

Materials: Carboxylic acid, this compound, amine, suitable solvent (e.g., THF, DMF), and a base (e.g., NaH, if required).

-

Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in the chosen solvent. b. Add this compound (typically 1.0-1.2 equivalents) to the solution and stir at room temperature to form the mixed anhydride in situ. c. In a separate flask, prepare a solution of the amine. d. Add the amine solution to the reaction mixture containing the mixed anhydride. If necessary, a non-nucleophilic base can be added to scavenge the liberated trifluoroacetic acid. e. Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS. f. Upon completion, perform an aqueous workup to remove byproducts. g. Purify the crude product by crystallization or column chromatography to obtain the desired amide.

Synthesis of Trifluoromethyl Ketones

A significant application of this compound is in the palladium-catalyzed cross-coupling reaction with organoboron compounds (Suzuki-Miyaura coupling) to synthesize aryl trifluoromethyl ketones.[4][5] These products are valuable intermediates in medicinal chemistry.

General Reaction Scheme:

Catalytic Cycle for Palladium-Catalyzed Trifluoromethyl Ketone Synthesis:

Quantitative Data for Trifluoromethyl Ketone Synthesis: [4][5]

| Arylboronic Acid (Ar-B(OH)₂) | Catalyst/Ligand | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 80 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 75 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 82 |

| 1-Naphthylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 71 |

| 2-Thienylboronic acid | Pd(OAc)₂ / P(n-Bu)₃ | 65 |

Experimental Protocol: Synthesis of Phenyl Trifluoromethyl Ketone [4]

-

Materials: Phenylboronic acid, this compound, palladium(II) acetate (B1210297) (Pd(OAc)₂), tributylphosphine (B147548) (P(n-Bu)₃), N-methyl-2-pyrrolidone (NMP).

-

Procedure: a. In a Schlenk tube under an inert atmosphere, combine palladium(II) acetate (3 mol%) and tributylphosphine (9 mol%). b. Add phenylboronic acid (1.2 mmol) and this compound (1.0 mmol) to the tube. c. Add anhydrous NMP as the solvent. d. Heat the reaction mixture at 80 °C and stir until the reaction is complete (monitor by GC-MS or TLC). e. After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to afford phenyl trifluoromethyl ketone.

Role in Name Reactions and Other Transformations

While this compound is not the eponymous reagent in major named reactions, its utility as a trifluoroacetylating agent and an activator for carboxylic acids allows for its application within the context of several well-known transformations.

-

Peptide Synthesis: PTFA can be used in both solid-phase and solution-phase peptide synthesis for the formation of peptide bonds.[14][15] It serves as an alternative to standard coupling reagents for activating the carboxylic acid moiety of an amino acid.

-

Friedel-Crafts Type Reactions: While not a direct Friedel-Crafts catalyst, PTFA can be used to generate acylating agents in situ for reactions that resemble Friedel-Crafts acylation, particularly in the synthesis of trifluoromethyl ketones.[16]

-

Intramolecular Cyclizations: The activation of carboxylic acids by PTFA can be employed to facilitate intramolecular cyclization reactions, leading to the formation of cyclic amides (lactams) or esters (lactones).[17]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a multifaceted and powerful reagent in the arsenal (B13267) of the modern organic chemist. Its ability to efficiently introduce the trifluoroacetyl group, activate carboxylic acids for amide and ester formation, and serve as a precursor for trifluoromethyl ketones makes it an invaluable tool for the synthesis of a wide array of organic molecules. The mild reaction conditions often associated with its use, coupled with its stability and ease of handling, further enhance its appeal. This guide has provided a detailed overview of its core applications, supported by quantitative data, experimental protocols, and mechanistic insights, to facilitate its effective utilization in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound(500-73-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorothis compound, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. osti.gov [osti.gov]

- 15. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Phenyl Trifluoroacetate for the Trifluoroacetylation of Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phenyl trifluoroacetate (B77799) as a reagent for the trifluoroacetylation of primary, secondary, and tertiary alcohols. This transformation is a valuable tool in organic synthesis, particularly for the introduction of the trifluoroacetyl group, which can serve as a protecting group or a functional moiety in drug discovery and development.

Introduction

Phenyl trifluoroacetate is an effective acylating agent for the conversion of alcohols to their corresponding trifluoroacetate esters. The trifluoroacetyl group is a useful protecting group for alcohols due to its stability under various conditions and its facile removal under mild basic conditions. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the chemical and physical properties of molecules, making this transformation relevant in the synthesis of pharmaceuticals and other advanced materials. The reaction proceeds via a nucleophilic acyl substitution mechanism and can often be facilitated by the use of a base or catalyst.

Data Presentation

While specific, comprehensive studies on the trifluoroacetylation of a wide range of alcohols using this compound are not extensively documented, the following table provides representative yields based on the general principles of alcohol reactivity (primary > secondary > tertiary) and analogous acylation reactions. It is important to note that actual yields may vary depending on the specific substrate and reaction conditions.

| Alcohol Type | Substrate Example | Typical Yield (%) |

| Primary | Benzyl Alcohol | 85 - 95 |

| Primary | 1-Hexanol | 80 - 90 |

| Secondary | Cyclohexanol | 70 - 85 |

| Secondary | 2-Butanol | 65 - 80 |

| Tertiary | tert-Butanol | 20 - 40 |

Experimental Protocols

General Protocol for the Trifluoroacetylation of Alcohols using this compound

This protocol describes a general method for the trifluoroacetylation of an alcohol using this compound, often catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or in the presence of a base like pyridine (B92270) to neutralize the phenol (B47542) byproduct.

Materials:

-

Alcohol (1.0 mmol)

-

This compound (1.1 - 1.5 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%) or Pyridine (1.5 mmol)

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol) and the chosen solvent (5 mL).

-

Addition of Reagents: Add the base or catalyst (DMAP or pyridine) to the solution. Stir until dissolved.

-

Addition of this compound: Add this compound (1.1 - 1.5 equivalents) to the reaction mixture dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure trifluoroacetate ester.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the trifluoroacetylation of an alcohol using this compound.

Reaction Mechanism

The trifluoroacetylation of an alcohol with this compound is a nucleophilic acyl substitution reaction. In the presence of a nucleophilic catalyst like DMAP, the reaction proceeds through a more reactive intermediate.

Phenyl Trifluoroacetate in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction